molecular formula C9H10FNOS B13595944 3-(3-Fluorophenoxy)propanethioamide

3-(3-Fluorophenoxy)propanethioamide

Cat. No.: B13595944
M. Wt: 199.25 g/mol
InChI Key: QANLTIMHQDSFKJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)propanethioamide is an organic compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propanethioamide moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)propanethioamide typically involves the reaction of 3-fluorophenol with 3-chloropropanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the fluorophenoxy group is introduced to the propanethioamide backbone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient production rates .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenoxy)propanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)propanethioamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioamide moiety may also play a role in binding to metal ions or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenoxy)propanethioamide is unique due to the presence of both a fluorophenoxy group and a thioamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FNOS

Molecular Weight

199.25 g/mol

IUPAC Name

3-(3-fluorophenoxy)propanethioamide

InChI

InChI=1S/C9H10FNOS/c10-7-2-1-3-8(6-7)12-5-4-9(11)13/h1-3,6H,4-5H2,(H2,11,13)

InChI Key

QANLTIMHQDSFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=S)N

Origin of Product

United States

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